molecular formula C8H12N4O3 B14631084 2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide CAS No. 55860-60-1

2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide

Cat. No.: B14631084
CAS No.: 55860-60-1
M. Wt: 212.21 g/mol
InChI Key: RQZMROGGJCGCMV-UHFFFAOYSA-N
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Description

2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a butylcarbamoyl group, an oxime group, and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide typically involves the reaction of butyl isocyanate with cyanoacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Butyl isocyanate+Cyanoacetamide2-[(Butylcarbamoyl)oxy]imino-2-cyanoacetamide\text{Butyl isocyanate} + \text{Cyanoacetamide} \rightarrow \text{this compound} Butyl isocyanate+Cyanoacetamide→2-[(Butylcarbamoyl)oxy]imino-2-cyanoacetamide

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanoacetamide derivatives.

Scientific Research Applications

2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The cyano group and oxime moiety play crucial roles in these interactions, contributing to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Butylcarbamoyl)oxy]imino}-2-cyano-N-ethylacetamide
  • 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide

Uniqueness

2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

55860-60-1

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

[(2-amino-1-cyano-2-oxoethylidene)amino] N-butylcarbamate

InChI

InChI=1S/C8H12N4O3/c1-2-3-4-11-8(14)15-12-6(5-9)7(10)13/h2-4H2,1H3,(H2,10,13)(H,11,14)

InChI Key

RQZMROGGJCGCMV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)ON=C(C#N)C(=O)N

Origin of Product

United States

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